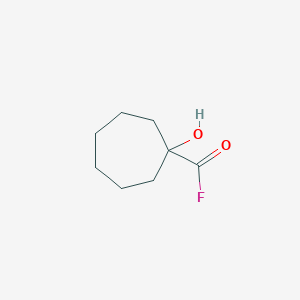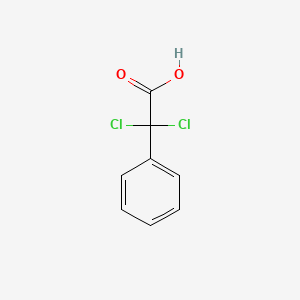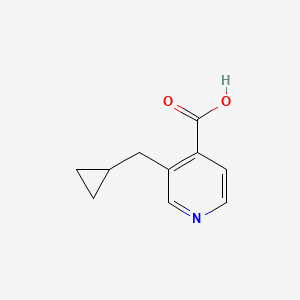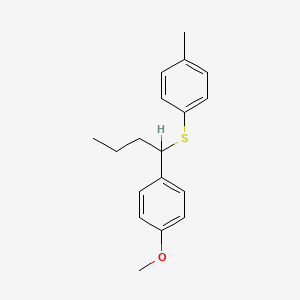
Phosphine, acetylbis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyldiisopropylphosphine is an organophosphorus compound with the molecular formula C8H17OP and a molecular weight of 160.19 g/mol It is characterized by its unique structure, which includes a phosphine group bonded to an acetyl group and two isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetyldiisopropylphosphine typically involves the reaction of diisopropylphosphine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of acetyldiisopropylphosphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: Acetyldiisopropylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
科学研究应用
Acetyldiisopropylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of acetyldiisopropylphosphine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to metal centers in enzymes and altering their activity. The pathways involved in its action include modulation of enzyme activity and interaction with cellular signaling pathways .
相似化合物的比较
Diisopropylphosphine: Similar in structure but lacks the acetyl group.
Acetylphosphine: Contains an acetyl group but lacks the isopropyl groups.
Triisopropylphosphine: Contains three isopropyl groups but no acetyl group.
Uniqueness: Acetyldiisopropylphosphine is unique due to its specific combination of an acetyl group and two isopropyl groups, which confer distinct reactivity and properties compared to its analogs .
属性
CAS 编号 |
50837-80-4 |
|---|---|
分子式 |
C8H17OP |
分子量 |
160.19 g/mol |
IUPAC 名称 |
1-di(propan-2-yl)phosphanylethanone |
InChI |
InChI=1S/C8H17OP/c1-6(2)10(7(3)4)8(5)9/h6-7H,1-5H3 |
InChI 键 |
KNLGNPQKLZDTKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




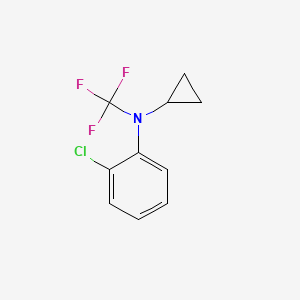
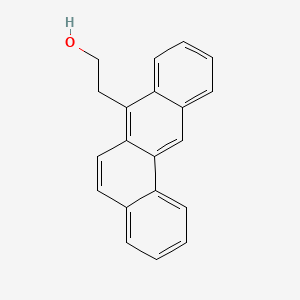
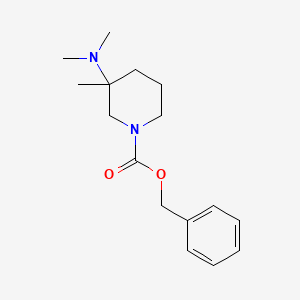
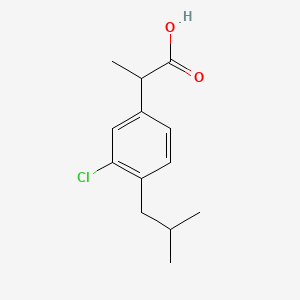
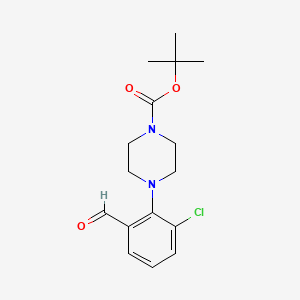
![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
